tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1352723-48-8
VCID: VC0165402
InChI: InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6H2,1-5H3
SMILES: CC1(C(=O)CC(=O)N1C(=O)OC(C)(C)C)C
Molecular Formula: C11H17NO4
Molecular Weight: 227.26

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

CAS No.: 1352723-48-8

Cat. No.: VC0165402

Molecular Formula: C11H17NO4

Molecular Weight: 227.26

* For research use only. Not for human or veterinary use.

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate - 1352723-48-8

Specification

CAS No. 1352723-48-8
Molecular Formula C11H17NO4
Molecular Weight 227.26
IUPAC Name tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6H2,1-5H3
Standard InChI Key WAXXNFZYMOMJPD-UHFFFAOYSA-N
SMILES CC1(C(=O)CC(=O)N1C(=O)OC(C)(C)C)C

Introduction

Physical and Chemical Properties

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate is characterized by its specific physical and chemical properties that determine its behavior in various chemical reactions and applications. The compound's structural composition includes a pyrrolidine ring system with multiple functional groups that contribute to its reactivity profile.

Basic Identification Data

The following table summarizes the key identification parameters for tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate:

ParameterValue
CAS Number1352723-48-8
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
IUPAC Nametert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate
PubChem Compound ID71711030
Last Modified (PubChem)August 15, 2023

Structural Identifiers

The compound can be uniquely identified through various structural identifiers commonly used in chemical databases and literature:

Identifier TypeValue
Standard InChIInChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6H2,1-5H3
Standard InChIKeyWAXXNFZYMOMJPD-UHFFFAOYSA-N
SMILESCC1(C(=O)CC(=O)N1C(=O)OC(C)(C)C)C

Structural Features and Reactivity

Key Structural Elements

The structure of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate contains several important functional groups that define its chemical behavior:

  • The pyrrolidine ring system, which forms the core heterocyclic structure

  • Two carbonyl groups at positions 3 and 5, creating a diketo functionality

  • Geminal dimethyl substituents at position 2, providing steric hindrance and affecting reactivity

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which can be selectively removed under acidic conditions

This combination of functional groups creates a molecule with distinctive reactivity patterns that make it valuable in organic synthesis applications.

Reactivity Profile

The compound's reactivity is primarily determined by its carbonyl groups and the nitrogen-protecting group. The diketo functionality allows for various transformations including:

  • Nucleophilic additions to the carbonyl carbon atoms

  • Condensation reactions with nucleophiles

  • Reduction of the carbonyl groups to form alcohols

  • Potential enolization and subsequent reactions typical of β-dicarbonyl compounds

The Boc protecting group can be selectively cleaved under acidic conditions, making this compound a useful intermediate in multistep synthesis where nitrogen protection and deprotection are required .

Synthesis Methods

Analogous Syntheses

Information on the synthesis of related compounds can provide valuable insights into potential methods for preparing tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate:

For example, the synthesis of tert-butyl 2-isopropyl-3,5-dioxopyrrolidine-1-carboxylate involves the reaction of (tert-butoxycarbonyl)valine with Meldrum's acid in the presence of DMAP and DCC, followed by refluxing in ethyl acetate. This approach might be adapted for the synthesis of the dimethyl-substituted variant by using an appropriate amino acid starting material .

Another relevant example is found in the synthesis of related pyrrolidine derivatives that involve the use of DCC (dicyclohexylcarbodiimide) as a coupling agent to form the necessary amide bonds, followed by cyclization reactions to generate the five-membered ring structure .

Applications in Chemical Research

Pharmaceutical Intermediate

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The compound's structure contains multiple reactive sites that can be selectively modified to introduce various functional groups, making it a versatile building block in medicinal chemistry.

Building Block for Heterocyclic Compounds

The compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules. Its pyrrolidine core structure is found in numerous natural products and pharmaceutical agents, highlighting the importance of such intermediates in organic synthesis .

Protecting Group Chemistry

The presence of the Boc protecting group on the nitrogen atom makes this compound useful in synthesis strategies where selective protection and deprotection of nitrogen functionalities are required. This aspect is particularly important in peptide synthesis and other complex molecule construction where multiple reactive groups must be manipulated selectively .

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate have been reported in the literature, each with its own unique properties and applications:

  • tert-Butyl 2,5-dioxopyrrolidine-1-carboxylate (CAS: 41839-96-7): A similar compound lacking the geminal dimethyl substituents at position 2 .

  • tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate (CAS: 182352-59-6): An isomeric form with the carbonyl groups at positions 2 and 4 instead of 3 and 5 .

  • tert-Butyl 3,5-dioxopiperidine-1-carboxylate (CAS: 396731-40-1): A six-membered ring analog containing a piperidine core instead of pyrrolidine .

  • tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate (CAS: 1104383-06-3): A related compound with a piperazine ring system instead of pyrrolidine .

Comparative Reactivity

The reactivity of these structural analogs can differ significantly based on the ring size, position of the carbonyl groups, and presence or absence of alkyl substituents. These variations can be exploited in synthesis planning to achieve specific transformations or to access diverse molecular architectures .

Current Research and Future Perspectives

Ongoing Research

Research involving tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate and related compounds continues to expand, with potential applications in various fields of chemistry:

  • Development of new synthetic methodologies for the efficient preparation of heterocyclic compounds

  • Exploration of novel reaction pathways that utilize the unique reactivity of the diketo functionality

  • Investigation of potential applications in the synthesis of biologically active compounds with pharmaceutical relevance

Future Directions

Future research directions may include:

  • Development of more efficient and environmentally friendly synthesis methods for tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate and related compounds

  • Exploration of its utility in the preparation of structurally complex natural products and pharmaceutical agents

  • Investigation of catalytic transformations that can selectively modify specific positions of the pyrrolidine ring

  • Studies on the biological activities of derivatives synthesized from this intermediate

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